

Application Notes and Protocols for Sulfo Cy7 Maleimide in Flow Cytometry

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Compound of Interest

Compound Name: Sulfo Cy7 bis-SH

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Introduction

Sulfo Cy7 Maleimide is a near-infrared (NIR), water-soluble fluorescent dye ideal for labeling biomolecules with free sulfhydryl (-SH) groups, such as cysteine residues in proteins.^{[1][2]} Its maleimide functional group reacts specifically with thiols to form a stable thioether bond.^[3] The sulfonated nature of the Cy7 dye ensures high aqueous solubility, making it particularly suitable for labeling proteins and cells in physiological buffers without the need for organic co-solvents.^{[1][4]}

With an excitation maximum around 750 nm and an emission maximum near 773 nm, Sulfo Cy7 operates in the NIR spectrum where cellular autofluorescence is minimal.^{[2][4]} This property leads to an improved signal-to-noise ratio, making it an excellent choice for sensitive detection in flow cytometry.^[4] These application notes provide detailed protocols for using Sulfo Cy7 Maleimide to label and quantify both cell surface and intracellular thiols in flow cytometry.

Product Specifications

The photophysical properties of Sulfo Cy7 Maleimide are summarized in the table below.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~750 nm	[2][4]
Emission Maximum (λ_{em})	~773 nm	[2][4]
Molar Extinction Coefficient (ϵ)	~240,600 $\text{cm}^{-1}\text{M}^{-1}$	[2]
Solubility	Water, DMF, DMSO	[1][2]
Reactive Group	Maleimide	[2]
Reactivity	Free sulfhydryl (-SH) groups	[3]

Applications in Flow Cytometry

Sulfo Cy7 Maleimide can be effectively used in flow cytometry for:

- Quantification of total cell surface thiols: Assess the redox state of the cell surface.
- Detection of intracellular thiols: Analyze intracellular glutathione levels and other free thiols. [5][6][7]
- Monitoring changes in thiol expression: Track alterations in the cellular redox environment in response to stimuli or drug treatment.
- Labeling of cysteine-containing proteins or peptides: For tracking and analysis of specific biomolecules.

Data Presentation

The following tables present illustrative data from flow cytometry experiments using Sulfo Cy7 Maleimide to label cell surface and intracellular thiols on Jurkat cells.

Table 1: Analysis of Cell Surface Thiol Labeling with Sulfo Cy7 Maleimide

This table shows example data for Jurkat cells treated with a reducing agent (TCEP) to increase free surface thiols, and an oxidizing agent (H_2O_2) to decrease them.

Sample	Treatment	Mean Fluorescence Intensity (MFI)	Staining Index*
1	Unstained Control	150	-
2	Sulfo Cy7 Maleimide	8,500	1.00
3	TCEP (10 mM) + Sulfo Cy7 Maleimide	15,000	1.76
4	H ₂ O ₂ (1 mM) + Sulfo Cy7 Maleimide	4,200	0.49

*Staining Index is calculated as (MFI of stained sample) / (MFI of untreated stained sample).

Table 2: Analysis of Intracellular Thiol Labeling with Sulfo Cy7 Maleimide

This table provides example data for Jurkat cells treated with N-ethylmaleimide (NEM), a thiol-blocking agent, prior to intracellular staining.

Sample	Treatment	Mean Fluorescence Intensity (MFI)	% Positive Cells
1	Unstained Control	200	0.5%
2	Sulfo Cy7 Maleimide	12,000	98%
3	NEM (1 mM) + Sulfo Cy7 Maleimide	1,500	15%

Experimental Protocols

Protocol 1: Labeling of Cell Surface Thiols

This protocol details the procedure for staining free sulfhydryl groups on the surface of live cells.

Materials:

- Sulfo Cy7 Maleimide

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed
- Cells in single-cell suspension (e.g., Jurkat cells)
- Flow cytometry tubes
- (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
- (Optional) Thiol-blocking agent: N-ethylmaleimide (NEM)

Procedure:

- Cell Preparation:
 - Harvest cells and wash twice with cold, degassed PBS.
 - Resuspend cells in degassed PBS at a concentration of 1×10^6 cells/mL.
- Reagent Preparation:
 - Prepare a 10 mM stock solution of Sulfo Cy7 Maleimide in anhydrous DMSO.
 - Further dilute the stock solution in degassed PBS to the desired working concentration (e.g., 10-100 μ M). It is recommended to perform a titration to determine the optimal concentration for your cell type and application.
- Staining:
 - Add 100 μ L of the cell suspension to a flow cytometry tube.
 - Add the diluted Sulfo Cy7 Maleimide solution to the cells.
 - Incubate for 30 minutes at room temperature, protected from light.
- Washing:
 - Add 2 mL of cold PBS to each tube and centrifuge at 300-400 x g for 5 minutes.

- Discard the supernatant and repeat the wash step twice.
- Data Acquisition:
 - Resuspend the cell pellet in 500 μ L of PBS.
 - Analyze the samples on a flow cytometer equipped with a laser that can excite at \sim 750 nm (e.g., a red laser) and an appropriate emission filter for Cy7 (e.g., a 780/60 nm bandpass filter).

Protocol 2: Labeling of Intracellular Thiols

This protocol is for the detection of free sulfhydryl groups within the cell.

Materials:

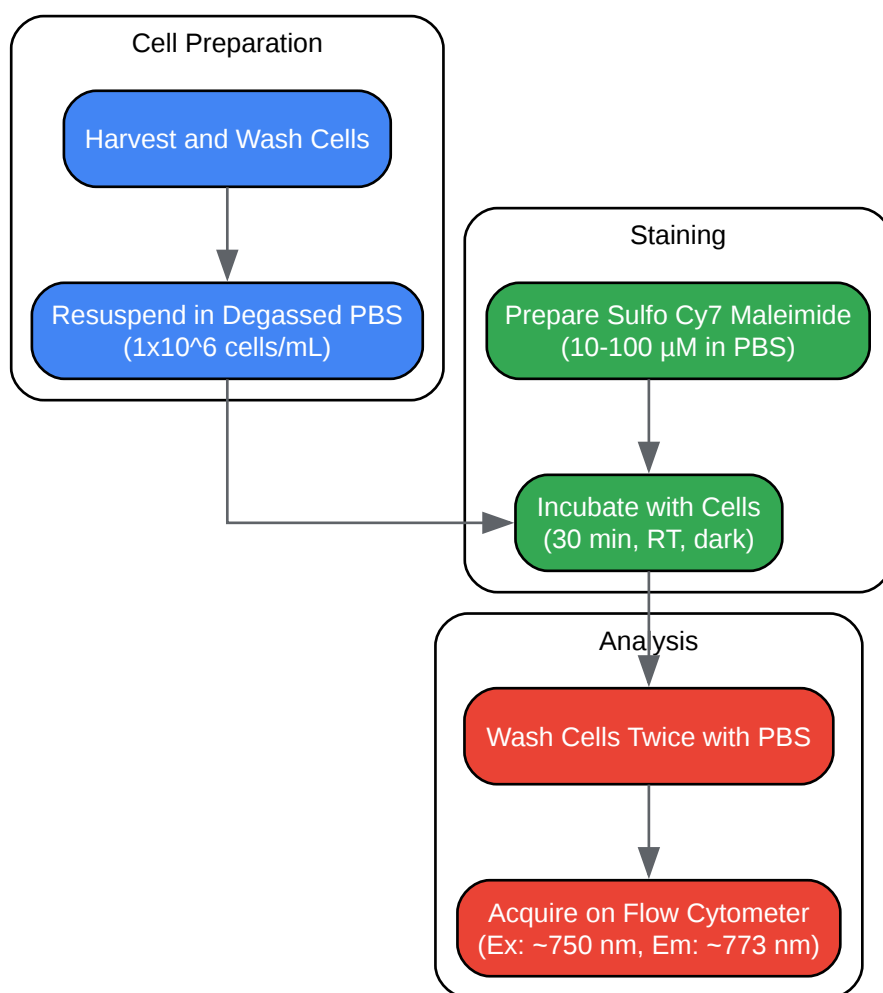
- All materials from Protocol 1
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

Procedure:

- Cell Preparation and Staining:
 - Follow steps 1-3 from Protocol 1 to label total cellular thiols. Since Sulfo Cy7 Maleimide is cell-permeable, it will label both surface and intracellular thiols in live cells.
- Fixation and Permeabilization (for intracellular staining post-labeling):
 - After staining, wash the cells once with PBS.
 - Resuspend the cell pellet in 100 μ L of Fixation Buffer and incubate for 15-20 minutes at room temperature.
 - Wash the cells twice with PBS.

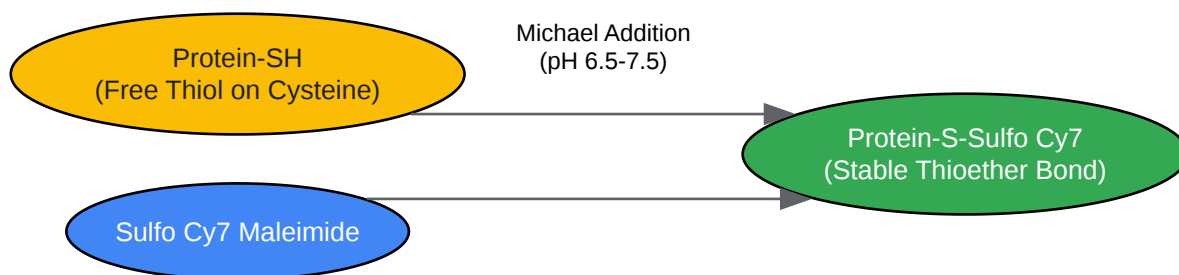
- Resuspend the cell pellet in 100 μ L of Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
- Washing and Data Acquisition:
 - Wash the cells twice with PBS.
 - Resuspend the final cell pellet in 500 μ L of PBS for flow cytometry analysis as described in step 5 of Protocol 1.

Visualizations



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Caption: Workflow for labeling cell surface thiols with Sulfo Cy7 Maleimide.



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Caption: Reaction of Sulfo Cy7 Maleimide with a protein thiol group.

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